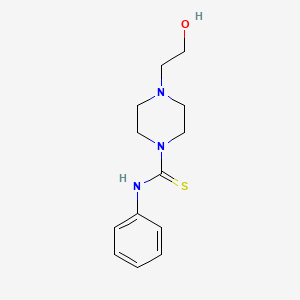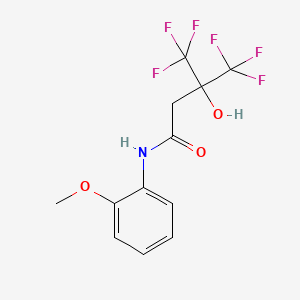
4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide, also known as PEP, is a chemical compound that has been extensively studied in the field of pharmacology. It is a piperazine derivative that has been found to have potential applications in the treatment of various diseases.
科学的研究の応用
4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has been found to have potential applications in the treatment of depression, anxiety, and schizophrenia.
作用機序
The exact mechanism of action of 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, including serotonin and dopamine. Additionally, 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antianxiety effects. Additionally, 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has been found to have antioxidant properties, which may protect against oxidative stress and inflammation.
実験室実験の利点と制限
4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide has several limitations, including its potential toxicity and side effects. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide. One area of research could focus on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, more studies are needed to determine the optimal dosage and administration of 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide for therapeutic use.
Conclusion:
In conclusion, 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide is a chemical compound that has potential applications in the treatment of various diseases. It has been extensively studied for its pharmacological properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 1-phenylpiperazine with carbon disulfide and ethylene oxide. The resulting compound is then treated with hydrochloric acid to yield 4-(2-hydroxyethyl)-N-phenyl-1-piperazinecarbothioamide. Other methods of synthesis include the reaction of 1-phenylpiperazine with thiourea and ethylene oxide.
特性
IUPAC Name |
4-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c17-11-10-15-6-8-16(9-7-15)13(18)14-12-4-2-1-3-5-12/h1-5,17H,6-11H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUJHVVWIFUAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)
![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)
